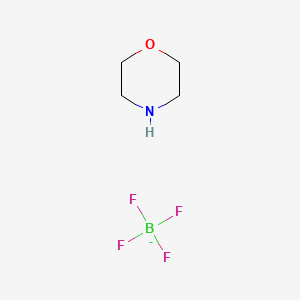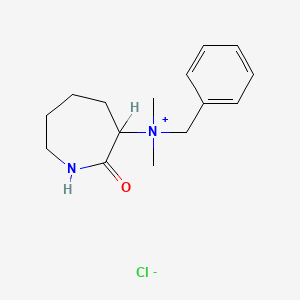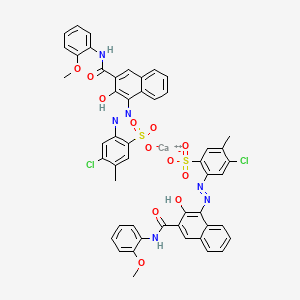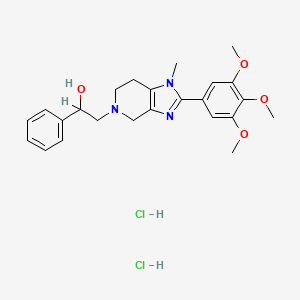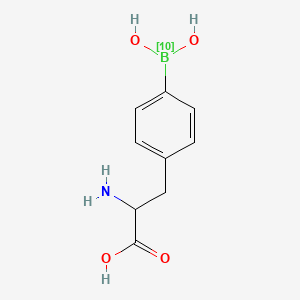
p-(10B)Boronophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(10B)Boronophenylalanine is a boron-containing amino acid derivative that has gained significant attention in the field of cancer treatment, particularly in boron neutron capture therapy (BNCT). This compound is a phenylalanine analog where the phenyl ring is substituted with a boron atom. The boron isotope used, 10B, is non-radioactive and has a high neutron capture cross-section, making it ideal for BNCT applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(10B)Boronophenylalanine typically involves the introduction of a boron atom into the phenylalanine structure. One common method is the reaction of phenylalanine with boric acid or boron trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the boron-phenylalanine complex .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the purification of the compound using techniques such as high-performance liquid chromatography (HPLC) to ensure the chemical purity and isotopic enrichment of 10B. The compound is often produced as a fructose complex to enhance its solubility and bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions
p-(10B)Boronophenylalanine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boric acid derivatives.
Reduction: Reduction reactions can convert boron-containing groups to more stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boric acid derivatives, reduced boron compounds, and substituted phenylalanine derivatives. These products are often analyzed using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, p-(10B)Boronophenylalanine is used as a precursor for synthesizing other boron-containing compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
In biological research, this compound is used to study the transport and metabolism of boron in living organisms. Its incorporation into biological systems helps in understanding the role of boron in cellular processes .
Medicine
The most significant application of this compound is in BNCT, a targeted cancer therapy. The compound selectively accumulates in tumor cells, and upon neutron irradiation, the 10B atoms capture neutrons and undergo nuclear reactions that destroy the cancer cells while sparing healthy tissue .
Industry
In the industrial sector, this compound is used in the production of boron-containing polymers and materials. Its unique properties make it suitable for applications in electronics and materials science .
Wirkmechanismus
The mechanism of action of p-(10B)Boronophenylalanine in BNCT involves its selective uptake by tumor cells through amino acid transporters. Once inside the cells, the compound is irradiated with thermal neutrons, leading to the capture of neutrons by the 10B atoms. This capture results in a nuclear reaction that produces high-energy alpha particles and lithium nuclei, which cause localized damage to the tumor cells’ DNA, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borocaptate Sodium (BSH): Another boron-containing compound used in BNCT.
Phenylboronic Acid: A simpler boron-containing compound used in various chemical applications.
Uniqueness
p-(10B)Boronophenylalanine’s uniqueness lies in its structure as a phenylalanine analog, which allows it to be selectively taken up by tumor cells through amino acid transporters. This selective uptake is crucial for the effectiveness of BNCT, making this compound a valuable compound in cancer therapy .
Eigenschaften
CAS-Nummer |
74923-16-3 |
|---|---|
Molekularformel |
C9H12BNO4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/i10-1 |
InChI-Schlüssel |
NFIVJOSXJDORSP-LMANFOLPSA-N |
Isomerische SMILES |
[10B](C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


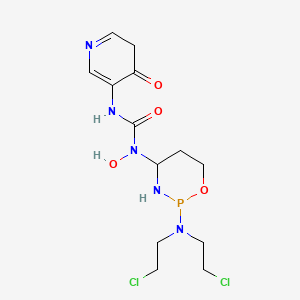

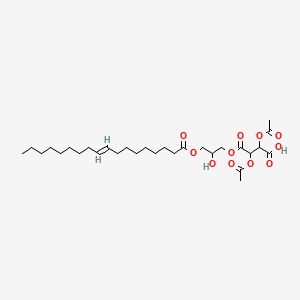

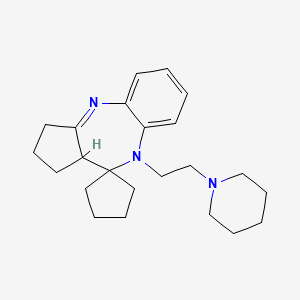
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
